7,3'-Di-O-methylorobol
Overview
Description
5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid commonly found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Mechanism of Action
Target of Action
7,3’-Di-O-methylorobol, also known as 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone or 7,3’-Dimethylorobol, is a flavone that can be isolated from Sophora japonica
Mode of Action
This can lead to changes in cellular processes and biological responses .
Result of Action
They can influence cell signaling pathways, alter gene expression, and interact with various proteins or enzymes, leading to changes in cellular function .
Biochemical Analysis
Cellular Effects
It has been suggested that this compound may have inhibitory effects on certain enzymes, potentially influencing cell function
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone typically involves multiple steps. One common method starts with the conversion of eugenol, a major component of clove oil, into 3,4-dimethoxybenzyl cyanide. This intermediate is then subjected to a Hoeben-Hoesch reaction with phloroglucinol in the presence of a Lewis acid catalyst, such as zinc chloride, to produce 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate). The final cyclization step involves reagents like boron trifluoride etherate, dimethylformamide, and phosphorus oxychloride, yielding 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5,4’-Dihydroxy-7,3’-dimethoxyisoflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of isoflavones.
Biology: Investigated for its potential antioxidant and anti-inflammatory effects.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
5,7-Dihydroxy-4’-methoxyisoflavone: Known for its anticancer and anti-inflammatory properties.
7,3’-Dihydroxy-5’-methoxyisoflavone: Also exhibits antioxidant and anticancer activities.
7,2’-Dihydroxy-3’,4’-dimethoxyisoflavan: Known for its biological activity and potential therapeutic applications
Uniqueness: 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone stands out due to its specific substitution pattern, which may confer unique biological activities and reactivity compared to other isoflavones. Its dual hydroxyl and methoxy groups provide a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile bioactive compound.
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQZMHHAWZDJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314292 | |
Record name | 7,3′-Di-O-methylorobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104668-88-4 | |
Record name | 7,3′-Di-O-methylorobol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104668-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,3′-Di-O-methylorobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 °C | |
Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone relate to its activity compared to other compounds in the study?
A: While the study doesn't delve deep into structure-activity relationships, it reveals that 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone exhibited significant inhibition (almost 75%) of GST activity. [] Interestingly, another isoflavone identified in the study, 5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone, demonstrated the strongest GST inhibition. [] This observation suggests that the number and position of methoxy groups on the isoflavone skeleton could play a crucial role in determining their inhibitory potency against GST. Further investigations focusing on structural modifications and their impact on activity are necessary to establish a concrete structure-activity relationship.
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